![molecular formula C12H13BrN2O B3033176 5-Bromospiro[indoline-3,4'-piperidin]-2-one CAS No. 920023-50-3](/img/structure/B3033176.png)

5-Bromospiro[indoline-3,4'-piperidin]-2-one

Overview

Description

The compound 5-Bromospiro[indoline-3,4'-piperidin]-2-one is a brominated spiro compound that features an indoline and piperidine moiety. While the provided papers do not directly discuss this compound, they do provide insights into related structures and synthetic methods that could be applicable to the synthesis and analysis of 5-Bromospiro[indoline-3,4'-piperidin]-2-one.

Synthesis Analysis

The first paper describes a synthesis method for dragmacidin B and related compounds, which involves the dimerization of oxotryptamines to form bis(indolyl)pyrazines, followed by selective reduction and reductive methylation to yield piperazine natural products . Although this synthesis does not directly pertain to 5-Bromospiro[indoline-3,4'-piperidin]-2-one, the methodologies used, such as dimerization and reductive steps, could potentially be adapted for its synthesis.

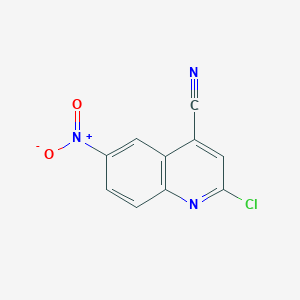

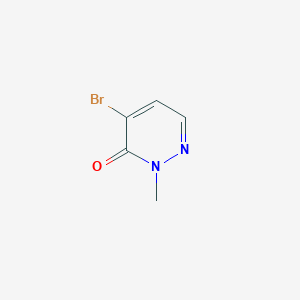

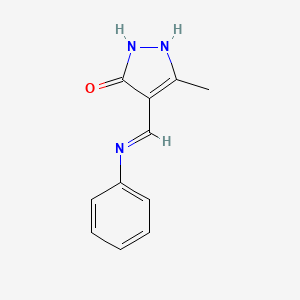

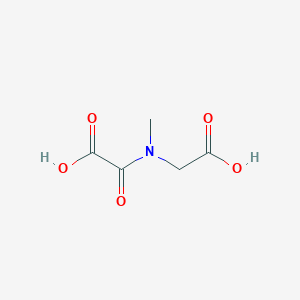

Molecular Structure Analysis

The molecular structure of 5-Bromospiro[indoline-3,4'-piperidin]-2-one would likely exhibit characteristics similar to the compounds mentioned in the papers, with a spiro configuration that includes a brominated indoline and a piperidine ring. The presence of the bromine atom would influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The second paper discusses a one-pot, multicomponent synthesis of spiro compounds related to 5-Bromospiro[indoline-3,4'-piperidin]-2-one . The Knoevenagel condensation reaction is a key step in this synthesis, indicating that similar condensation reactions might be involved in the chemical reactions of 5-Bromospiro[indoline-3,4'-piperidin]-2-one. The presence of reactive sites on the molecule, such as the bromine atom and the lactam moiety, suggests that it could undergo various chemical transformations.

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of 5-Bromospiro[indoline-3,4'-piperidin]-2-one, we can infer that the compound would exhibit properties consistent with brominated heterocyclic compounds. These might include moderate to high polarity due to the presence of the bromine atom, potential for hydrogen bonding with the lactam nitrogen, and a rigid spiro structure that could affect its crystallinity and melting point.

Scientific Research Applications

1. Antitumor and Anticancer Properties

- A study by Li et al. (2013) identified a compound related to 5-Bromospiro[indoline-3,4'-piperidin]-2-one as a potent and selective inhibitor with significant antitumor effects in human gastric carcinoma models.

- Bhale et al. (2017) found that certain derivatives demonstrated excellent activity against breast carcinoma.

2. Synthesis and Pharmacological Activities

- An efficient synthesis method for a spirocyclic oxindole analogue, closely related to the compound of interest, was developed by Teng et al. (2006).

- Liang et al. (2020) developed a strategy to synthesize spiro[indoline-3,4'-pyridin]-2-yl)carbamates, showcasing the potential for creating complex molecular structures.

3. Potential Antidepressant Activity

- A study by Ong et al. (1983) on 1-arylspiro[indoline-3,4'-piperidine]s suggested potential antidepressant activity in certain derivatives.

4. Bioorganic Chemistry Applications

- The synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins was explored by Očenášová et al. (2015), indicating potential for use in developing anticancer agents.

5. Molecular Docking and Binding Studies

- Patil et al. (2019) conducted molecular docking studies to understand the interaction between isatin derivatives and bovine serum albumin.

Safety and Hazards

properties

IUPAC Name |

5-bromospiro[1H-indole-3,4'-piperidine]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c13-8-1-2-10-9(7-8)12(11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFRGOQFTUYBQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(C=CC(=C3)Br)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90732606 | |

| Record name | 5-Bromospiro[indole-3,4'-piperidin]-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

920023-50-3 | |

| Record name | 5-Bromospiro[indole-3,4'-piperidin]-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

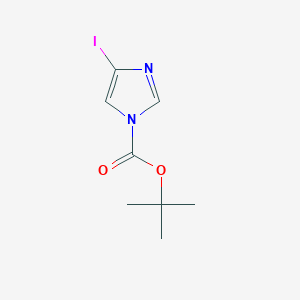

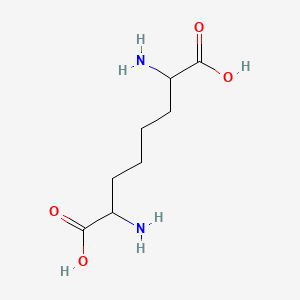

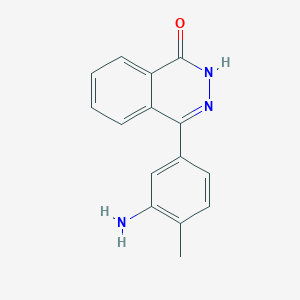

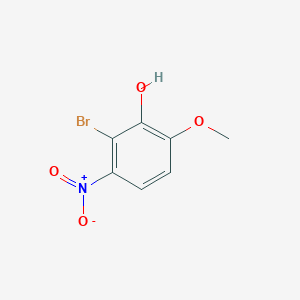

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B3033110.png)

![(2-chloro-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B3033116.png)